Steviol - 471-80-7

Steviol

Catalog Number: EVT-285055
CAS Number: 471-80-7
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Steviol, a diterpenoid compound, is the aglycone of steviol glycosides, a group of intensely sweet compounds found naturally in the leaves of the Stevia rebaudiana Bertoni plant [, ]. This plant, native to Paraguay, has been traditionally used for its sweetening properties by the indigenous Guarani people for centuries []. Steviol itself is not sweet, but its glycoside derivatives, particularly Stevioside and Rebaudioside A, are commercially valuable as natural, low-calorie sweeteners in various food and beverage products [, ].

While not inherently sweet, Steviol has garnered significant attention in scientific research due to its diverse biological activities and potential health benefits []. Studies suggest potential roles for Steviol in addressing various health challenges, including managing blood sugar levels, blood pressure regulation, and exhibiting anti-inflammatory properties [, , ].

Future Directions
  • Elucidating its Mechanism of Action: Further research is needed to fully understand the specific molecular targets and signaling pathways involved in Steviol's various biological activities [].
  • Developing Novel Derivatives: Exploring the synthesis of novel Steviol derivatives with improved properties, such as enhanced sweetness, increased solubility, and targeted biological activities, holds significant potential [].
  • Clinical Trials and Safety Assessments: Conducting robust clinical trials to evaluate the long-term safety and efficacy of Steviol in humans is crucial for its wider acceptance as a therapeutic agent [, , ].
  • Sustainable Production: Developing environmentally friendly and cost-effective methods for large-scale Steviol production, such as optimizing microbial fermentation or plant cell culture techniques, is crucial for its commercial viability [, ].

Stevioside

  • Compound Description: Stevioside is a natural steviol glycoside known for its intensely sweet taste, being approximately 250-300 times sweeter than sucrose. [] It is a major component of extracts from Stevia rebaudiana leaves. Stevioside is metabolized by the body into steviol. [, , ]
  • Relevance: Stevioside is a glycoside of steviol, meaning it is formed by the addition of glucose molecules to the steviol backbone. [, ] Stevioside is a precursor to steviol in the metabolic pathway. [, ]

Rebaudioside A

  • Compound Description: Rebaudioside A is another prominent steviol glycoside found in Stevia rebaudiana. Like stevioside, it is intensely sweet, surpassing sucrose in sweetness. [] It is considered to have a better taste profile compared to stevioside, with less bitterness. [, ]
  • Relevance: Rebaudioside A shares the same steviol core structure as steviol, differing only in the type and arrangement of sugar molecules attached to the aglycone. [, ] The biosynthesis of rebaudioside A involves steviol as a precursor. []
  • Compound Description: Steviolbioside is a steviol glycoside that acts as an intermediate in the biosynthetic pathway of other steviol glycosides, including stevioside and rebaudioside A. [, ]
  • Relevance: Steviolbioside is a direct precursor to stevioside in the steviol glycoside synthesis pathway. [, ] It possesses the steviol core structure with two glucose molecules attached. [, ]

Rebaudioside D

  • Compound Description: Rebaudioside D is a minor steviol glycoside found in Stevia rebaudiana, known for its high sweetness intensity and improved taste profile compared to stevioside. [, ]
  • Relevance: Rebaudioside D is structurally similar to steviol, sharing the ent-kaurene core, but differs in the attached sugar moieties. [, ] The study suggests that higher DLIs can impact the synthesis of minor glycosides, including rebaudioside D. []

Rebaudioside M

  • Compound Description: Rebaudioside M, also known as rebaudioside X, is a steviol glycoside that is naturally present in Stevia rebaudiana leaves. [, ] It is characterized by its high sweetness intensity and a clean taste profile. []
  • Relevance: Rebaudioside M shares the same steviol aglycone as steviol but possesses a distinct glycosylation pattern. [, ] Similar to other steviol glycosides, rebaudioside M is expected to be metabolized to steviol. []

Isosteviol

  • Compound Description: Isosteviol, structurally similar to steviol, is a diterpenoid that can be chemically derived from stevioside. [, ] Isosteviol has been shown to exhibit some pharmacological activities, but it is not as sweet as steviol glycosides. []
  • Relevance: Isosteviol and steviol share the same ent-kaurene core structure. [] Isosteviol lacks the hydroxyl group at position C-13, which is present in steviol. [, ]
  • Compound Description: Steviol-16α,17-epoxide is a synthetic derivative of steviol. [, ] It is an intermediate in the microbial biotransformation of steviol. []
  • Relevance: Steviol-16α,17-epoxide is structurally related to steviol, with an epoxide group bridging the C-16 and C-17 positions. [, ] This compound was investigated as a potential metabolite responsible for the mutagenic activity observed with steviol in some studies. []

15-Oxosteviol

  • Compound Description: 15-Oxosteviol is an oxidized derivative of 15α-hydroxysteviol, a metabolite of steviol. [] This compound has been shown to possess mutagenic properties. []
  • Relevance: 15-Oxosteviol is a metabolite of steviol, produced via allylic oxidation. [] Its identification suggests potential metabolic pathways of steviol and raises concerns about the potential toxicity of steviol metabolites. []

Dihydrosteviol (A and B)

  • Compound Description: Dihydrosteviol A and B are isomers formed by the chemical reduction of the double bond between carbon atoms 16 and 17 in the steviol structure. []
  • Relevance: These compounds helped to determine the importance of the unsaturated bond between C-16 and C-17 in steviol for its mutagenic activity. Unlike steviol, dihydrosteviol A and B did not display mutagenic properties. []

Rubusoside

  • Compound Description: Rubusoside is a sweet-tasting diterpene glycoside found in the plant Rubus suavissimus. [, ] It is structurally similar to steviol glycosides, possessing a diterpene core with attached sugar units. [, ]
  • Relevance: Rubusoside shares structural similarities with steviol glycosides, particularly in the diterpene core. [, ] It exemplifies the presence of steviol-like compounds in other plant species. [, ]
  • Compound Description: Steviol Glucuronide is the main metabolite of steviol in humans and rats. [, ] It is formed by the conjugation of steviol with glucuronic acid in the liver, a common detoxification process. [, ]
  • Relevance: Steviol Glucuronide is the primary form in which steviol is excreted in the urine, indicating its role in the detoxification and elimination of steviol from the body. [, ]
Source and Classification

Steviol is sourced from the Stevia rebaudiana plant, where it is produced through a complex biosynthetic pathway involving various enzymes. The classification of steviol falls within the broader category of terpenoids, specifically diterpenoids, which are characterized by their structure comprising four isoprene units. The sweetness of steviol glycosides varies based on the number and type of sugar molecules attached to the steviol backbone.

Synthesis Analysis

Methods of Synthesis

The biosynthesis of steviol occurs in two main phases:

  1. Initial Phase: The synthesis begins in the plastids with the methyl erythritol 4-phosphate (MEP) pathway, where isopentenyl pyrophosphate is synthesized through a series of enzymatic reactions involving enzymes such as deoxyxylulose phosphate synthase and deoxyxylulose phosphate reductase. This leads to the production of geranylgeranyl diphosphate, a precursor for all diterpenoids.
  2. Subsequent Conversion: Geranylgeranyl diphosphate is converted into ent-kaurenoic acid through several enzymatic steps involving copalyl diphosphate synthase and kaurene synthase. The key step leading to steviol occurs when ent-kaurenoic acid is hydroxylated at C-13 by kaurenoic acid hydroxylase.

Following the formation of steviol, glycosylation occurs in the cytosol, where various UDP-glycosyltransferases catalyze the addition of sugar moieties to form different steviol glycosides. This process has been extensively studied for its potential in metabolic engineering to enhance production yields in microbial systems .

Molecular Structure Analysis

The molecular structure of steviol features several notable characteristics:

  • Chemical Formula: C20H30O3
  • Molecular Weight: 318.45 g/mol
  • Functional Groups: The structure contains hydroxyl (-OH) groups and a carboxylic acid (-COOH) group, contributing to its reactivity and solubility.

The arrangement of atoms within steviol allows for its interaction with glycosyltransferases during the glycosylation process, significantly influencing the resulting sweetness and stability of various steviol glycosides .

Chemical Reactions Analysis

Steviol participates in several chemical reactions, primarily involving:

  1. Glycosylation Reactions: The addition of sugar moieties to steviol occurs at specific hydroxyl groups (C-13 and C-19), catalyzed by UDP-glycosyltransferases. This process can yield various steviol glycosides like stevioside and rebaudioside A.
  2. Hydroxylation Reactions: Hydroxylation at different positions can lead to variations in sweetness intensity among steviol glycosides.
  3. Degradation Reactions: Under certain conditions, steviol can undergo hydrolysis or oxidation, affecting its stability and flavor profile .
Mechanism of Action

The mechanism by which steviol exerts its sweetness involves interaction with taste receptors on human tongues. Specifically, steviol glycosides bind to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness. The degree of sweetness correlates with the number and arrangement of sugar units attached to the steviol core; for instance, stevioside is significantly sweeter than steviol due to its multiple glycosidic linkages.

Additionally, research indicates that structural modifications (such as replacing glucose with rhamnose) can alter the sensory properties of these compounds .

Physical and Chemical Properties Analysis

Steviol exhibits several important physical and chemical properties:

  • Solubility: Steviol is soluble in water due to its polar hydroxyl groups.
  • Stability: It is relatively stable under acidic conditions but can degrade under prolonged exposure to heat or alkaline environments.
  • Melting Point: Steviol has a melting point around 200 °C.

These properties make it suitable for use as a natural sweetener in various food products while maintaining flavor integrity .

Applications

Steviol and its glycosides have diverse applications across various fields:

  1. Food Industry: Primarily used as natural low-calorie sweeteners in food products like beverages, dairy items, and baked goods.
  2. Pharmaceuticals: Investigated for potential health benefits beyond sweetness, including anti-inflammatory and antioxidant properties.
  3. Cosmetics: Explored for use in cosmetic formulations due to their natural origin and potential skin benefits.
  4. Agriculture: Research into metabolic engineering aims to enhance yields of steviol glycosides in crops through biotechnological methods.

The ongoing exploration into metabolic pathways and synthesis techniques continues to expand the potential uses and benefits of this compound .

Properties

CAS Number

471-80-7

Product Name

Steviol

IUPAC Name

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)

InChI Key

QFVOYBUQQBFCRH-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Steviol; 13-O-Glucosylsteviol; Hydroxydehydrostevic Acid; 13-hydroxy Kaurenoic Acid; NSC 226902.

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O

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